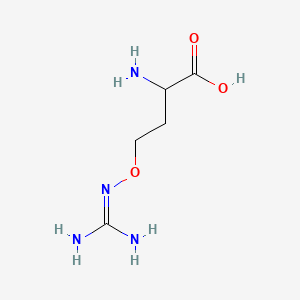

DL-Canavanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La DL-Canavanina es un aminoácido no proteico que es estructuralmente similar a la arginina. Se encuentra en muchas plantas leguminosas, incluyendo la haba de carita y la alfalfa. Este compuesto es conocido por sus propiedades tóxicas tanto en sistemas vegetales como animales debido a su incorporación a las proteínas, lo que lleva a la formación de proteínas disfuncionales .

Métodos De Preparación

La síntesis de DL-Canavanina se puede lograr mediante diversos métodos. Una ruta sintética mejorada implica la reacción de la homoserina con diaminometileneaminooxi, seguida de pasos de purificación . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis de laboratorio normalmente implica condiciones de reacción controladas para garantizar la pureza y el rendimiento del compuesto .

Análisis De Reacciones Químicas

La DL-Canavanina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Puede reemplazar a la arginina en las proteínas, lo que lleva a la formación de proteínas disfuncionales.

Aplicaciones Científicas De Investigación

La DL-Canavanina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La DL-Canavanina ejerce sus efectos al incorporarse a las proteínas en lugar de la arginina. Esta interrupción en la síntesis de proteínas puede provocar varios efectos tóxicos, incluida la inhibición del crecimiento vegetal y las posibles enfermedades autoinmunológicas en los animales .

Comparación Con Compuestos Similares

La DL-Canavanina es única entre los aminoácidos no proteicos debido a su alta toxicidad y similitud estructural con la arginina. Compuestos similares incluyen:

Meta-tirosina: Otro aminoácido no proteico con propiedades tóxicas.

Canalina: Un producto de degradación de la DL-Canavanina que también presenta efectos tóxicos.

Homoserina: Un producto de la degradación de la DL-Canavanina que participa en diversas vías metabólicas.

La DL-Canavanina destaca por su modo de acción específico y su impacto significativo en la síntesis y función de las proteínas .

Propiedades

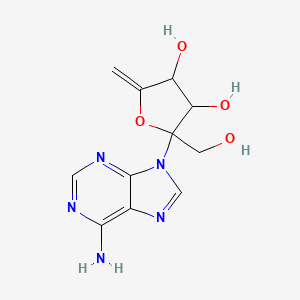

Número CAS |

13269-28-8 |

|---|---|

Fórmula molecular |

C5H12N4O3 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |

Clave InChI |

FSBIGDSBMBYOPN-UHFFFAOYSA-N |

SMILES canónico |

C(CON=C(N)N)C(C(=O)O)N |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Solubilidad |

Very soluble in water Insoluble in alcohol, ether, benzene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)